2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride

Description

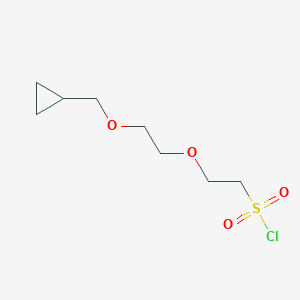

2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride is a specialized organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) functional group attached to an ethoxy-ether chain terminated with a cyclopropylmethoxy substituent. This structure confers high reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis for introducing sulfonyl groups into target molecules . Applications likely include pharmaceutical intermediates, agrochemicals, and polymer chemistry, though further research is needed to fully elucidate its utility.

Properties

Molecular Formula |

C8H15ClO4S |

|---|---|

Molecular Weight |

242.72 g/mol |

IUPAC Name |

2-[2-(cyclopropylmethoxy)ethoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C8H15ClO4S/c9-14(10,11)6-5-12-3-4-13-7-8-1-2-8/h8H,1-7H2 |

InChI Key |

AWFRVCUCBGODDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with ethylene oxide to form 2-(cyclopropylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(cyclopropylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized for large-scale synthesis, involving stringent quality control measures to maintain the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfonamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.

Oxidation Reactions: Sulfonic acids.

Reduction Reactions: Sulfonamides.

Scientific Research Applications

2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride with key analogs, focusing on structural features, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides and Related Compounds

Key Comparisons:

Cyclohexyloxy Analog (CAS 1343251-89-7) The cyclohexyloxy substituent increases molecular weight (270.77 vs. The larger cyclohexyl group may reduce steric accessibility of the sulfonyl chloride, slowing reaction kinetics relative to the smaller cyclopropyl analog.

Bis-Sulfonamide (Compound 11)

- Sulfonamides (e.g., compound 11) exhibit lower electrophilicity than sulfonyl chlorides, requiring harsher conditions for bond formation .

- The ethoxy-ether backbone in both compounds enhances solubility in polar aprotic solvents (e.g., dichloromethane), facilitating synthetic applications.

Alcohol Derivative (CAS 9036-19-5) Replacing the sulfonyl chloride with a hydroxyl group eliminates electrophilic reactivity, shifting utility toward solvent or hydrogen-bonding roles . The bulky 1,1,3,3-tetramethylbutylphenoxy group introduces steric hindrance, which could limit compatibility in sterically sensitive reactions.

Organophosphorus Compounds (e.g., Methylphosphonic Dichloride) Phosphonyl dichlorides (e.g., CAS 2625-76-5) share high reactivity with sulfonyl chlorides but form P–O bonds instead of S–O bonds, leading to distinct applications in flame retardants or nerve agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.